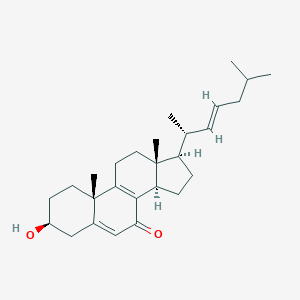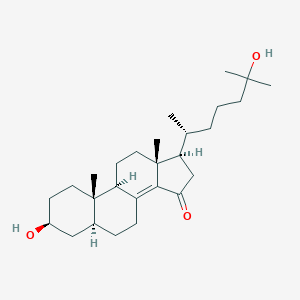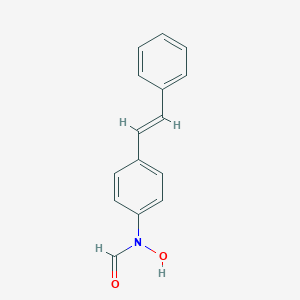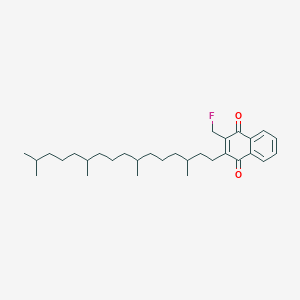
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione, also known as FMN, is a fluorescent molecule that has gained significant attention in the field of biological research due to its unique properties. FMN is a non-toxic compound that emits a bright green fluorescence when excited by light of a specific wavelength. This property makes it an ideal tool for imaging biological systems, as it allows for the visualization of specific molecules and processes in living cells and tissues.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione is based on its ability to absorb light energy and emit it as fluorescence. When excited by light of a specific wavelength, 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione absorbs the energy and enters into an excited state. It then emits the energy as fluorescence, which can be detected and visualized using specialized equipment. The fluorescence of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione is highly specific, allowing for the visualization of specific molecules and processes in living cells and tissues.
Biochemical and Physiological Effects
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione has been shown to have a number of biochemical and physiological effects, including the ability to interact with specific proteins and enzymes. It has been used to study the activity of enzymes involved in a wide range of biological processes, including metabolism, DNA replication, and protein synthesis. 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione has also been shown to have an effect on cellular signaling pathways, and may play a role in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione is its ability to selectively visualize specific molecules and processes in living cells and tissues. This makes it an ideal tool for studying biological systems in real time, without the need for invasive procedures or the use of toxic chemicals. However, there are also some limitations to the use of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione in scientific research. For example, the fluorescence of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione can be affected by a number of factors, including pH, temperature, and the presence of other molecules. Additionally, the synthesis of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione can be a complex and time-consuming process, requiring specialized equipment and expertise.
Future Directions
There are a number of potential future directions for research involving 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione. One area of interest is the development of new methods for synthesizing 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione, which could lead to more efficient and cost-effective production of this important tool. Another area of interest is the development of new applications for 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione, such as the use of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione in drug discovery and development. Additionally, there is ongoing research into the use of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione in the study of specific biological processes, such as protein-protein interactions and intracellular signaling pathways. As our understanding of the properties and applications of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione continues to grow, it is likely that this important tool will play an increasingly important role in scientific research.
Synthesis Methods
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione can be synthesized using a variety of methods, including the condensation of 2,3-dimethyl-1,4-naphthoquinone with 3,7,11,15-tetramethylhexadecanol and subsequent fluorination of the resulting product. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure, high-quality sample of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione for use in scientific research.
Scientific Research Applications
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione has been used extensively in scientific research, particularly in the fields of biochemistry and cell biology. Its unique fluorescence properties make it an ideal tool for imaging biological systems, as it allows for the visualization of specific molecules and processes in living cells and tissues. 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione has been used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
properties
CAS RN |
122408-82-6 |
|---|---|
Product Name |
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione |
Molecular Formula |
C9H11N3O4S |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2-(fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H47FO2/c1-22(2)11-8-12-23(3)13-9-14-24(4)15-10-16-25(5)19-20-28-29(21-32)31(34)27-18-7-6-17-26(27)30(28)33/h6-7,17-18,22-25H,8-16,19-21H2,1-5H3 |
InChI Key |
OTJGSPMUSQGSSM-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCC1=C(C(=O)C2=CC=CC=C2C1=O)CF |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCC1=C(C(=O)C2=CC=CC=C2C1=O)CF |
synonyms |
2-(fluoromethyl)-3-phytyl-1,4-naphthoquinone FPNQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



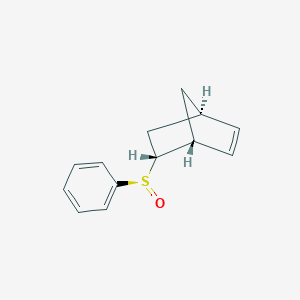

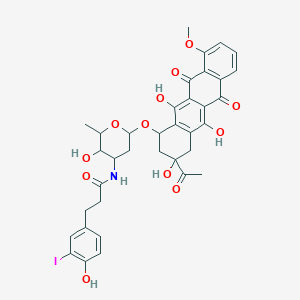
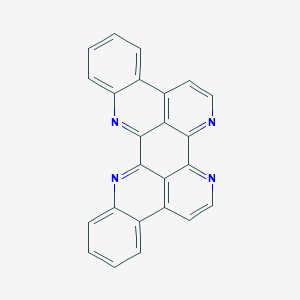
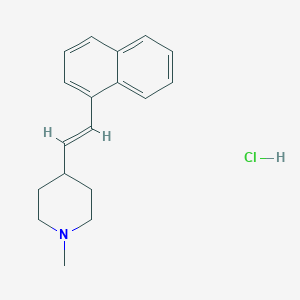
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)


